molecular formula C8H6ClNOS B8239200 (7-Chlorothieno[3,2-b]pyridin-2-yl)methanol

(7-Chlorothieno[3,2-b]pyridin-2-yl)methanol

Cat. No. B8239200
M. Wt: 199.66 g/mol
InChI Key: SLHSIMWMMUCNQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(7-Chlorothieno[3,2-b]pyridin-2-yl)methanol” is a chemical compound with the molecular formula C8H6ClNOS and a molecular weight of 199.66 . It has been used in research and has been identified in the development of potent and selective Transient Receptor Potential Vanilloid 3 (TRPV3) antagonists .


Synthesis Analysis

The synthesis of “this compound” derivatives has been reported in the literature . The systematic optimization of pharmacological, physicochemical, and ADME properties of the original lead resulted in the identification of a novel and selective TRPV3 antagonist .


Molecular Structure Analysis

The molecular structure of “this compound” has been analyzed using techniques such as NMR and crystallographic analysis .

Scientific Research Applications

Synthesis and Chemical Properties

  • C–C vs C–O Bond Formation in Catalysis : The use of a Pd/C–Cu catalytic system enabled selective C–C bond formation with 4-chlorothieno[2,3-d]pyrimidines and terminal alkynes in methanol, avoiding significant side products from C–O bond formation. This process facilitated the synthesis of novel 4-alkynylthieno[2,3-d]pyrimidines with potential cytotoxic activity (Gorja, Kumar, Mukkanti, & Pal, 2011).

  • Synthesis of Hydrazone Derivatives : A study demonstrated the synthesis of hydrazone derivatives bearing a 6-chlorothieno[3,2-c]pyridine moiety, showing potential antibacterial properties against Gram-positive and Gram-negative bacteria (Rao, Rao, & Prasad, 2019).

  • Biocatalytic Synthesis : A biocatalytic approach was used for the synthesis of S-(4-chlorophenyl)-(pyridin-2-yl) methanol in a liquid-liquid biphasic microreaction system, offering a green and efficient method with high yield and enantiomeric excess (Chen et al., 2021).

  • Synthesis of Nickel Complexes : The synthesis of nickel complexes with bidentate N,O-type ligands, including (pyridin-2-yl)methanol, was explored for potential application in the catalytic oligomerization of ethylene (Kermagoret & Braunstein, 2008).

Biomedical Applications

  • Antibacterial Properties : Novel pyridine derivatives synthesized using 2-chloropyridine-3-carboxylic acid exhibited variable and modest antimicrobial activity against bacteria and fungi (Patel, Agravat, & Shaikh, 2011).

  • Production of Betahistine Intermediate : A Kluyveromyces sp. was used for the biotransformation of (4-chlorophenyl)-(pyridin-2-yl)methanone to (S)-CPMA, a key chiral intermediate of the anti-allergic drug Betahistine (Ni, Zhou, & Sun, 2012).

Mechanism of Action

“(7-Chlorothieno[3,2-b]pyridin-2-yl)methanol” derivatives have been found to act as selective antagonists for the Transient Receptor Potential Vanilloid 3 (TRPV3), a Ca2+ - and Na+ -permeable channel found in both neuronal and non-neuronal tissues . TRPV3 plays a role in inflammation, pain sensation, and skin disorders .

Safety and Hazards

The compound is labeled with the signal word “Warning”. The precautionary statements associated with it are P501, P270, P264, P280, P302+P352, P337+P313, P305+P351+P338, P362+P364, P332+P313, and P301+P312+P330 . The hazard statements are H302, H315, H319 .

properties

IUPAC Name

(7-chlorothieno[3,2-b]pyridin-2-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNOS/c9-6-1-2-10-7-3-5(4-11)12-8(6)7/h1-3,11H,4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLHSIMWMMUCNQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C=C(SC2=C1Cl)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

7-Chloro-thieno[3,2-b]pyridine-2-carboxylic acid lithium salt (2.0 g, 9.1 mmole) was dissolved in a solution of DMF (10 mL) and chloroform (50 mL). The carboxylate was treated with thionyl chloride (2.0 mL, 27.3 mmole) and refluxed for one hour. The resultant acid chloride was cooled to room temperature and added dropwise to a solution of sodium borohydride (0.7 g, 18.2 mmole) in DMF (10 mL) at 0° C. The temperature was allowed to reach room temperature over 2 hours and the reaction was quenched with concentrated HCl. The reaction mixture was neutralized with NaOH and the workup was performed with MTBE, brine and MgSO4. The crude product was triturated with MTBE, which provided the title compound as a beige solid (0.7 g, 40%): 1H-NMR (DMSO-d6, 400 MHz) δ8.58 (1H, d, J=5.1 Hz), 7.51 (1H, d, J=5.1 Hz), 7.47 (1H, s), 5.94 (1H, t, J=5.8 Hz), 4.84-4.82 (2H, m); MS m/z 200 (M+H)+.
Name
7-Chloro-thieno[3,2-b]pyridine-2-carboxylic acid lithium salt
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
[Compound]
Name
carboxylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
2 mL
Type
reactant
Reaction Step Two
[Compound]
Name
acid chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0.7 g
Type
reactant
Reaction Step Four
Name
Quantity
10 mL
Type
solvent
Reaction Step Four
Yield
40%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(7-Chlorothieno[3,2-b]pyridin-2-yl)methanol
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(7-Chlorothieno[3,2-b]pyridin-2-yl)methanol
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(7-Chlorothieno[3,2-b]pyridin-2-yl)methanol
Reactant of Route 6
(7-Chlorothieno[3,2-b]pyridin-2-yl)methanol

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